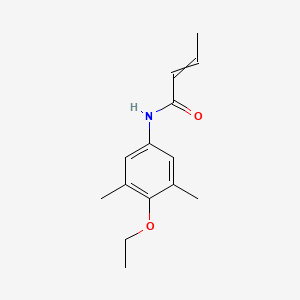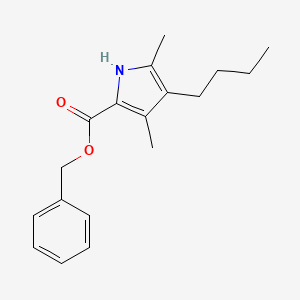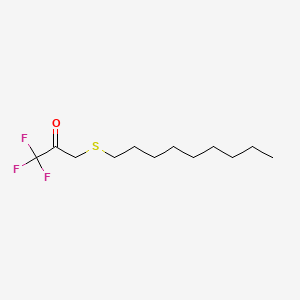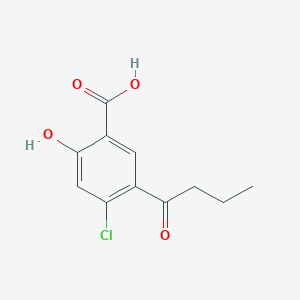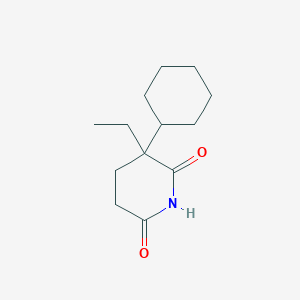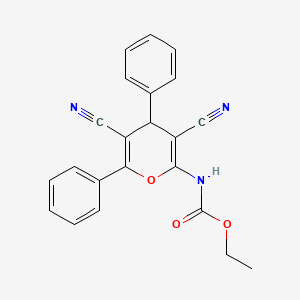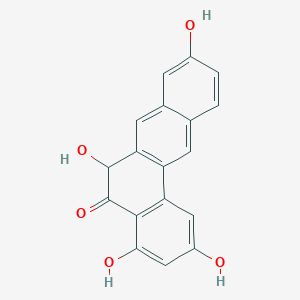
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an oxane ring and a butynol group, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol typically involves the condensation of acetylene and acetone. This reaction can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . Industrial production methods often utilize these synthetic routes to produce the compound on a larger scale .
Chemical Reactions Analysis
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to understand molecular interactions.
Industry: The compound is used in the production of terpenes and terpenoids, which are important in the fragrance and flavor industries
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules .
Comparison with Similar Compounds
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol can be compared with similar compounds such as 2-Methylbut-3-yn-2-ol and 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of an oxane ring and a butynol group, which imparts distinct chemical properties and applications .
Properties
CAS No. |
90262-25-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-(2,2-dimethyloxan-4-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H18O2/c1-9(12)4-5-10-6-7-13-11(2,3)8-10/h9-10,12H,6-8H2,1-3H3 |
InChI Key |
YKDRSYYOFUBLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1CCOC(C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




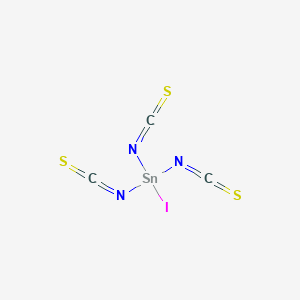
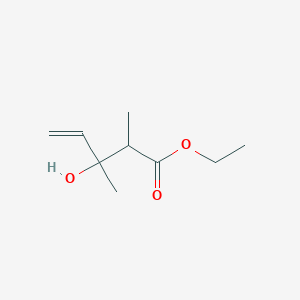
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
